molecular formula C7H6BrNO3 B2905357 4-bromo-5-formyl-1-methyl-1H-pyrrole-2-carboxylic acid CAS No. 923163-70-6

4-bromo-5-formyl-1-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B2905357
CAS No.: 923163-70-6
M. Wt: 232.033
InChI Key: HGBXJHMKEDXJRY-UHFFFAOYSA-N
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Description

4-bromo-5-formyl-1-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with a pyrrole ring structure. This compound is characterized by the presence of a bromine atom at the 4-position, a formyl group at the 5-position, a methyl group at the 1-position, and a carboxylic acid group at the 2-position. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-formyl-1-methyl-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 1-methyl-1H-pyrrole-2-carboxylic acid, followed by formylation at the 5-position. The reaction conditions typically involve the use of bromine or a brominating agent, such as N-bromosuccinimide, in the presence of a suitable solvent like dichloromethane. The formylation step can be carried out using formylating agents such as Vilsmeier-Haack reagent (a mixture of dimethylformamide and phosphorus oxychloride).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and formylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-bromo-5-formyl-1-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 4-bromo-5-carboxy-1-methyl-1H-pyrrole-2-carboxylic acid.

    Reduction: 4-bromo-5-hydroxymethyl-1-methyl-1H-pyrrole-2-carboxylic acid.

    Substitution: 4-substituted-5-formyl-1-methyl-1H-pyrrole-2-carboxylic acid derivatives.

Scientific Research Applications

4-bromo-5-formyl-1-methyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

4-bromo-5-formyl-1-methyl-1H-pyrrole-2-carboxylic acid can be compared with other similar compounds, such as:

    4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid: Lacks the formyl group at the 5-position, resulting in different reactivity and applications.

    5-formyl-1-methyl-1H-pyrrole-2-carboxylic acid:

    4-bromo-5-hydroxymethyl-1-methyl-1H-pyrrole-2-carboxylic acid: Contains a hydroxymethyl group instead of a formyl group, leading to different chemical behavior and applications.

The uniqueness of this compound lies in the specific combination of functional groups, which imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-bromo-5-formyl-1-methylpyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-9-5(7(11)12)2-4(8)6(9)3-10/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBXJHMKEDXJRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=C1C=O)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923163-70-6
Record name 4-bromo-5-formyl-1-methyl-1H-pyrrole-2-carboxylic acid
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